Ethyl 3-amino-8-hydroxyquinoline-4-carboxylate
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Overview
Description
Ethyl3-amino-8-hydroxyquinoline-4-carboxylate is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities. This compound incorporates an ethyl ester group, an amino group at the 3-position, and a hydroxyl group at the 8-position on the quinoline ring. The unique structure of this compound makes it a valuable subject of study in various scientific fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl3-amino-8-hydroxyquinoline-4-carboxylate typically involves the functionalization of the quinoline ring. One common method is the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by subsequent functional group modifications . The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and green chemistry approaches are often employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: Ethyl3-amino-8-hydroxyquinoline-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The amino group at the 3-position can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
Ethyl3-amino-8-hydroxyquinoline-4-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents for diseases such as cancer and Alzheimer’s disease.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethyl3-amino-8-hydroxyquinoline-4-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, proteins, and enzymes, affecting their function.
Pathways Involved: It can modulate oxidative stress pathways, inhibit enzyme activity, and interfere with DNA replication and repair processes
Comparison with Similar Compounds
8-Hydroxyquinoline: The parent compound with broad biological activities.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Quinoline-4-carboxylic acid: A related compound with similar structural features.
Uniqueness: Ethyl3-amino-8-hydroxyquinoline-4-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
ethyl 3-amino-8-hydroxyquinoline-4-carboxylate |
InChI |
InChI=1S/C12H12N2O3/c1-2-17-12(16)10-7-4-3-5-9(15)11(7)14-6-8(10)13/h3-6,15H,2,13H2,1H3 |
InChI Key |
FBWNOTUHAGSKOK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=C(C2=NC=C1N)O |
Origin of Product |
United States |
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